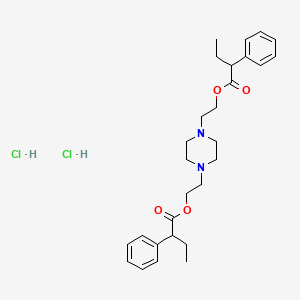
Febuverine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Febuverine dihydrochloride is a chemical compound with the molecular formula C28H38N2O4·2ClH and a molecular weight of 539.54 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of febuverine dihydrochloride involves the esterification of benzeneacetic acid with 1,4-piperazinediyldi-2,1-ethanediyl . The reaction typically requires the use of acid catalysts and controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Febuverine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Febuverine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of febuverine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Febuverine dihydrochloride can be compared with other similar compounds, such as:
Mebeverine: Another antispasmodic compound used for the treatment of gastrointestinal disorders.
Trimebutine: A compound with similar therapeutic effects but different chemical structure and mechanism of action.
This compound is unique in its specific molecular structure and the particular pathways it affects, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
5061-24-5 |
|---|---|
Molecular Formula |
C28H40Cl2N2O4 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-[4-[2-(2-phenylbutanoyloxy)ethyl]piperazin-1-yl]ethyl 2-phenylbutanoate;dihydrochloride |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-3-25(23-11-7-5-8-12-23)27(31)33-21-19-29-15-17-30(18-16-29)20-22-34-28(32)26(4-2)24-13-9-6-10-14-24;;/h5-14,25-26H,3-4,15-22H2,1-2H3;2*1H |
InChI Key |
BTZMPUHLVXDDIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















